4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine 4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722702
InChI: InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26)
SMILES: CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4
Molecular Formula: C21H24N6
Molecular Weight: 360.5 g/mol

4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine

CAS No.:

Cat. No.: VC13722702

Molecular Formula: C21H24N6

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine -

Specification

Molecular Formula C21H24N6
Molecular Weight 360.5 g/mol
IUPAC Name 4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine
Standard InChI InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26)
Standard InChI Key CKXSRLUXTFDZCF-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4
Canonical SMILES CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

ARN-21934 features a bicyclic 5,6,7,8-tetrahydroquinazoline scaffold, a partially hydrogenated quinazoline system, with substituents at positions 2, 4, and 6. The 2-position is occupied by a pyridin-4-yl group, while the 4- and 6-positions bear amino groups linked to a 4-(dimethylamino)phenyl moiety and the tetrahydroquinazoline core, respectively . The molecule’s planar aromatic regions (pyridine and dimethylamino phenyl groups) contrast with its nonplanar saturated ring system, creating a hybrid topology that may influence its binding interactions with biological targets.

The IUPAC name, 4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine, systematically describes its substitution pattern. Its SMILES notation, CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4, encodes the connectivity of the 21-carbon, 24-hydrogen, and 6-nitrogen atoms .

Physicochemical Properties

ARN-21934 has a molecular weight of 360.5 g/mol and a calculated LogP of 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Key properties include:

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>24</sub>N<sub>6</sub>
Exact Mass360.2048 Da
Topological Polar SA83.9 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The dimethylamino group at the para position of the aniline ring enhances solubility in polar aprotic solvents, while the pyridine moiety contributes to π-stacking interactions .

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis protocol for ARN-21934 is published, analogous tetrahydroquinazoline derivatives follow multistep routes involving:

  • Cyclocondensation: Formation of the tetrahydroquinazoline core via reaction between cyclohexane-1,3-dione and guanidine derivatives .

  • Chlorination: Treatment with POCl<sub>3</sub> to introduce reactive chlorine atoms at positions 2 and 4 .

  • Buchwald-Hartwig Amination: Coupling of 4-(dimethylamino)aniline to the chlorinated intermediate under palladium catalysis .

  • Suzuki-Miyaura Cross-Coupling: Introduction of the pyridin-4-yl group using pyridine-4-boronic acid .

A hypothetical synthesis for ARN-21934 could proceed as follows:

StepReaction TypeReagents/ConditionsIntermediate
1CyclocondensationCyclohexane-1,3-dione, guanidineTetrahydroquinazoline-dione
2ChlorinationPOCl<sub>3</sub>, refluxDichloro intermediate
3Amination (Position 4)4-(Dimethylamino)aniline, Pd(dba)<sub>2</sub>Monoaminochloro derivative
4Cross-Coupling (Position 2)Pyridine-4-boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>ARN-21934

Structural Analogs and SAR Insights

Comparative studies on related compounds reveal critical structure-activity relationships (SAR):

  • Pyridine Substitution: Analog 1 (IC<sub>50</sub> = 160 μM against topoIIα) shows that 4-pyridyl groups enhance DNA intercalation compared to phenyl substituents .

  • Amino Group Positioning: 6-Amino groups in tetrahydroquinazolines improve water solubility without compromising target affinity .

  • Dimethylamino Phenyl: The para-dimethylamino group in ARN-21934 may mimic adenosine’s exocyclic amine in kinase binding pockets, suggesting potential kinase inhibitory activity .

Pharmacological Profile and Mechanism

Putative Targets

While direct target data for ARN-21934 is unavailable, structurally similar tetrahydroquinazolines exhibit:

  • Topoisomerase IIα Inhibition: Compound 1 (IC<sub>50</sub> = 160 μM) intercalates DNA and stabilizes topoIIα-DNA cleavage complexes, impairing DNA replication .

  • Kinase Modulation: The dimethylamino phenyl group resembles ATP-competitive kinase inhibitors, implying potential activity against CDK or MAPK families .

Pharmacokinetics and ADMET

Absorption and Distribution

The compound’s moderate LogP (3.2) suggests favorable intestinal absorption and CNS penetration. The tetrahydroquinazoline core may reduce P-glycoprotein efflux compared to fully aromatic analogs .

Metabolism and Excretion

Predicted cytochrome P450 interactions include:

  • CYP3A4 Substrate: N-demethylation of the dimethylamino group likely generates primary and secondary amines .

  • CYP2D6 Inhibition: The pyridine moiety could act as a heme ligand, potentially inhibiting this enzyme at micromolar concentrations .

Future Directions and Challenges

Target Deconvolution

High-throughput screening against kinase and topoisomerase panels is needed to identify ARN-21934’s primary targets. Proteomic profiling using affinity-based pull-down assays could clarify its mechanism.

Toxicity Optimization

Structural modifications to mitigate potential off-target effects:

  • Dimethylamino Group Replacement: Switching to morpholine or piperazine may reduce CYP2D6 inhibition while maintaining solubility.

  • Saturation Adjustment: Fully saturated quinazoline (decahydroquinazoline) might enhance metabolic stability.

Formulation Strategies

Given its low aqueous solubility (predicted 12 μg/mL), nanocarrier systems (e.g., liposomes, polymeric nanoparticles) could improve bioavailability for in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator